BenchChemオンラインストアへようこそ!

(2R,3R,11bS)-Dihydrotetrabenazine

VMAT2 inhibition Radioligand binding Tardive dyskinesia

Procure the pharmacologically defined (2R,3R,11bS)-Dihydrotetrabenazine — the sole high-affinity, selective VMAT2 isomer (Ki = 0.97 nM) responsible for the therapeutic activity of tetrabenazine and valbenazine. Unlike racemic or undefined mixtures, this stereochemically pure reference standard eliminates confounding off-target effects at dopamine, serotonin, and adrenergic receptors, ensuring data reproducibility in binding assays, PET tracer development, and bioanalytical quantification. Essential for ANDA impurity profiling and QC release testing, this fully characterized isomer provides the pharmacological fidelity required for rigorous translational neuroscience. Request a quote today.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
Cat. No. B15354525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,11bS)-Dihydrotetrabenazine
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1
InChIKeyWEQLWGNDNRARGE-HYVNUMGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R,3R,11bS)-Dihydrotetrabenazine (CAS 85081-18-1) is the Definitive Active Metabolite for VMAT2 Research


(2R,3R,11bS)-Dihydrotetrabenazine, commonly designated as (+)-α-Dihydrotetrabenazine or NBI-98782, represents the single biologically active isomer derived from the metabolic reduction of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine [1]. With an absolute configuration of 2R, 3R, 11bR, this stereoisomer exhibits high-affinity, selective binding to VMAT2 (Ki = 0.97 ± 0.48 nM in rat brain striatum) and is the primary pharmacologically active species contributing to the therapeutic effects of both tetrabenazine and valbenazine [2]. Unlike racemic mixtures or alternative diastereomers, (2R,3R,11bS)-Dihydrotetrabenazine demonstrates negligible affinity for off-target dopamine, serotonin, and adrenergic receptors, a critical selectivity advantage that directly informs its utility in both basic neuroscience research and the development of next-generation hyperkinetic movement disorder therapies [3].

Why Generic Tetrabenazine or Alternative VMAT2 Inhibitors Cannot Substitute for (2R,3R,11bS)-Dihydrotetrabenazine in Critical Applications


The therapeutic and research utility of VMAT2 inhibition is exquisitely sensitive to stereochemistry. Tetrabenazine, administered as a racemic mixture, undergoes extensive first-pass metabolism to yield four distinct dihydrotetrabenazine (HTBZ) isomers: (+)-α-HTBZ, (−)-α-HTBZ, (+)-β-HTBZ, and (−)-β-HTBZ [1]. Each isomer exhibits a unique profile of VMAT2 inhibition and off-target receptor binding; notably, the (−)-α-HTBZ isomer, which constitutes up to 66% of circulating active metabolites following deutetrabenazine administration, is a weak VMAT2 inhibitor with appreciable affinity for dopamine D2S, D3, and serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors [2]. Consequently, utilizing impure or undefined HTBZ mixtures in mechanistic studies, bioanalytical method development, or translational pharmacology introduces confounding variables that obscure true VMAT2-mediated effects and compromise data reproducibility. Only the isolated (2R,3R,11bS)-isomer provides the requisite pharmacological fidelity for applications demanding precise target engagement and minimal off-target interference [3].

(2R,3R,11bS)-Dihydrotetrabenazine: A Quantitative, Comparator-Driven Evidence Guide for Procurement and Experimental Design


Superior VMAT2 Binding Affinity: (2R,3R,11bS)-Dihydrotetrabenazine vs. Valbenazine and NBI-136110

(2R,3R,11bS)-Dihydrotetrabenazine (R,R,R-HTBZ) demonstrates significantly higher potency for VMAT2 inhibition compared to its prodrug valbenazine and the co-metabolite NBI-136110. In homogenates of rat striatum, R,R,R-HTBZ exhibits a Ki of 1.0–2.8 nM, whereas valbenazine and NBI-136110 show Ki values of 110–190 nM and 160–220 nM, respectively [1]. This represents an approximate 40- to 100-fold difference in binding affinity.

VMAT2 inhibition Radioligand binding Tardive dyskinesia Huntington's disease

Enantioselective VMAT2 Binding: (+)-α-HTBZ vs. (−)-α-HTBZ

The biological activity of α-dihydrotetrabenazine is strictly enantiomer-dependent. The (+)-isomer, (2R,3R,11bS)-Dihydrotetrabenazine, exhibits high affinity for VMAT2 in rat brain striatum with a Ki of 0.97 ± 0.48 nM. In stark contrast, the (−)-isomer is essentially inactive, demonstrating a Ki of 2.2 ± 0.3 µM [1]. This represents a >2000-fold difference in binding affinity between the two enantiomers.

Stereoselectivity VMAT2 Tetrabenazine metabolism Chiral pharmacology

Metabolic Source Differentiation: (+)-α-HTBZ Abundance from Tetrabenazine vs. Valbenazine

The contribution of (+)-α-HTBZ to overall VMAT2 inhibition differs markedly depending on the administered prodrug. In patients receiving tetrabenazine, (+)-α-HTBZ is a minor circulating metabolite, while (+)-β-HTBZ and (−)-α-HTBZ predominate. Conversely, in patients administered valbenazine, (+)-α-HTBZ is the only detected HTBZ isomer in circulation [1]. This has direct implications for interpreting in vivo pharmacology and designing translational studies.

Drug metabolism Pharmacokinetics VMAT2 inhibitors Tardive dyskinesia

Favorable Off-Target Selectivity Profile of (+)-α-HTBZ vs. (−)-α-HTBZ

(+)-α-HTBZ exhibits negligible affinity for off-target dopamine, serotonin, and adrenergic receptors when screened against a broad panel (>80 targets) [1]. In contrast, the (−)-α isomer, a major metabolite of both tetrabenazine and deutetrabenazine, shows appreciable binding to dopamine D2S and D3 receptors, as well as serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors [2]. This off-target profile of (−)-α-HTBZ is hypothesized to contribute to the adverse effect burden associated with tetrabenazine and deutetrabenazine.

Selectivity Off-target effects Dopamine receptors Serotonin receptors

VMAT2 Selectivity Over VMAT1

(+)-α-HTBZ is a potent inhibitor of VMAT2 with no discernible effect on vesicular monoamine uptake in VMAT1-expressing cells [1]. This selectivity profile is shared by other active HTBZ isomers but is a critical differentiator from non-selective VMAT inhibitors like reserpine, which inhibits both VMAT1 and VMAT2 and is associated with significant peripheral side effects including hypotension [2].

VMAT2 selectivity VMAT1 Peripheral side effects Reserpine

Analytical Reference Standard Utility for Tetrabenazine ANDA and QC Applications

(2R,3R,11bS)-Dihydrotetrabenazine (CAS 862377-29-5 for the free base; CAS 85081-18-1 for the (+)-α isomer) is a fully characterized chemical compound that serves as a critical reference standard for the development and validation of analytical methods for tetrabenazine active pharmaceutical ingredient (API) and drug products [1]. It is specifically employed in method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for generic tetrabenazine, and can be provided with traceability to USP or EP pharmacopeial standards .

Analytical method validation Reference standard ANDA Quality control Tetrabenazine

Optimal Research and Industrial Applications for (2R,3R,11bS)-Dihydrotetrabenazine Based on Quantitative Evidence


In Vitro VMAT2 Pharmacology and High-Throughput Screening

Given its sub-nanomolar affinity (Ki = 0.97–2.8 nM) and high selectivity for VMAT2 [1], (2R,3R,11bS)-Dihydrotetrabenazine is the ideal reference agonist/inhibitor for establishing VMAT2 binding assays, conducting competitive displacement studies, and serving as a positive control in high-throughput screens for novel VMAT2 modulators. Its potency ensures robust signal at low concentrations, minimizing solvent interference, while its selectivity guarantees that observed effects are VMAT2-specific.

In Vivo Positron Emission Tomography (PET) Imaging and Target Occupancy Studies

The stereospecific, high-affinity binding of (+)-α-HTBZ to VMAT2 in vivo, as demonstrated by selective accumulation in monoaminergic brain regions (e.g., striatum) [1], makes it a preferred scaffold for developing PET imaging agents. Its established pharmacokinetics and VMAT2 target occupancy relationship in non-human primates [2] provide a validated benchmark for quantifying VMAT2 engagement in translational neuroscience and clinical candidate evaluation.

Pharmacokinetic and Metabolism Studies of VMAT2 Inhibitor Prodrugs

As the sole active metabolite of valbenazine and a minor active metabolite of tetrabenazine [1], (2R,3R,11bS)-Dihydrotetrabenazine is an essential analytical reference material for quantifying active drug exposure in preclinical and clinical pharmacokinetic studies of these VMAT2 inhibitors. Its use allows for precise correlation of parent drug dosing with circulating active metabolite levels, a critical parameter for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Generic Drug Development and Quality Control (ANDA Filings)

The compound's defined stereochemistry and availability as a fully characterized reference standard [1] make it indispensable for analytical method development and validation (AMV) and quality control (QC) testing in support of Abbreviated New Drug Applications (ANDAs) for generic tetrabenazine. Procurement of this specific isomer ensures compliance with regulatory requirements for impurity profiling and stability-indicating method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R,11bS)-Dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.